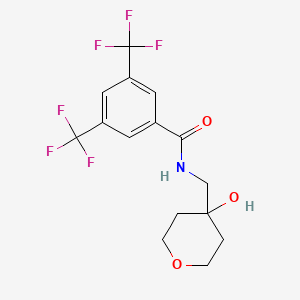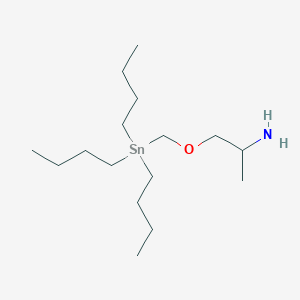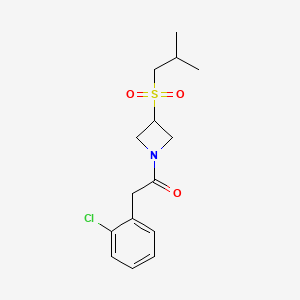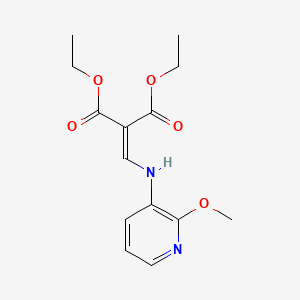
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide” is a chemical compound . Unfortunately, there is no detailed description available for this compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:c1cc(ccc1C(=O)NCC2(CCOCC2)O)C(F)(F)F .
Scientific Research Applications
Catalytic Synthesis
A study highlighted the catalytic role of Ytterbium(III) bis(perfluorooctanesulfonyl)imide in the synthesis of 4H-benzo[b]pyran derivatives, a process that could potentially involve compounds similar to N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide due to the structural similarity in pyran derivatives. This one-pot synthesis approach in a fluorous biphase system signifies an efficient method for preparing such derivatives with moderate to excellent yields, showcasing the versatility of fluorous-phase catalysis in organic synthesis (Hong & Cai, 2010).
Material Science Applications
Research on hyperbranched aromatic polyamides, where the synthesis process involves compounds that could be structurally related to this compound, indicates significant potential in material science. These polyamides show remarkable solubility and thermal stability, suggesting their utility in high-performance materials (Yang, Jikei, & Kakimoto, 1999).
Supramolecular Chemistry
A study on the formation of energetic multi-component molecular solids involving tetrafluoroterephthalic acid highlights the role of hydrogen bonding and weak intermolecular interactions, which are crucial in the supramolecular assembly. This research could be indirectly related to exploring the supramolecular chemistry aspects of this compound due to the relevance of hydrogen bonding in its potential interactions (Wang et al., 2014).
Antimicrobial Activity
The synthesis and evaluation of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives for antimicrobial activity demonstrate the pharmaceutical potential of pyran derivatives. These compounds, including amide derivatives, exhibit significant antibacterial and antifungal activities, suggesting the exploration of this compound in similar contexts could yield promising antimicrobial agents (Aytemir, Erol, Hider, & Özalp, 2003).
Fluorescent Sensing and Photocatalysis
Research on molybdate-based metal–organic complexes with bis-pyrazole-bis-amide ligands, closely related to the chemical structure of interest, showcases their application in fluorescent sensing for various ions and photocatalysis. This suggests potential applications of this compound in developing new materials for environmental monitoring and degradation of pollutants (Wang et al., 2020).
properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F6NO3/c16-14(17,18)10-5-9(6-11(7-10)15(19,20)21)12(23)22-8-13(24)1-3-25-4-2-13/h5-7,24H,1-4,8H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWPHGSFBRPYBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F6NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2413636.png)




![(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2413646.png)
![{1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B2413647.png)
![Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413649.png)
![2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2413650.png)



![2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B2413657.png)